2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine

Suzuki-Miyaura coupling protodeboronation boronate stability

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is a pinacol-protected 2-pyrimidinyl boronate ester bearing a free 4-amino group. It belongs to the class of 2-heteroaryl pinacol boronates, which are specifically designed to overcome the rapid protodeboronation that plagues 2-heteroarylboronic acids under standard Suzuki-Miyaura cross-coupling conditions.

Molecular Formula C10H16BN3O2
Molecular Weight 221.07 g/mol
Cat. No. B13129384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine
Molecular FormulaC10H16BN3O2
Molecular Weight221.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=N2)N
InChIInChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)8-13-6-5-7(12)14-8/h5-6H,1-4H3,(H2,12,13,14)
InChIKeySCCYMRLTMNONMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine: A 2-Heteroaryl Pinacol Boronate Building Block for Suzuki-Miyaura Procurement


2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is a pinacol-protected 2-pyrimidinyl boronate ester bearing a free 4-amino group. It belongs to the class of 2-heteroaryl pinacol boronates, which are specifically designed to overcome the rapid protodeboronation that plagues 2-heteroarylboronic acids under standard Suzuki-Miyaura cross-coupling conditions [1]. The compound serves as a key electrophilic coupling partner for the construction of 2-aryl- and 2-heteroaryl-4-aminopyrimidine scaffolds, motifs prevalent in kinase inhibitor programs. This compound should not be confused with its positional isomers—the 4-boronate/2-amine or 5-boronate/4-amine analogs—which direct coupling to different ring positions and consequently produce structurally distinct final products .

Why 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine Cannot Be Replaced by Free Boronic Acids or Alternative Positional Isomers


Generic substitution of 2-heteroaryl pinacol boronates by the corresponding free boronic acids invariably leads to substantial yield loss due to protodeboronation, a well-documented decomposition pathway for 2-pyrimidinylboronic acids under aqueous basic conditions [1]. Positional isomer substitution—replacing the 2-boronate with a 4- or 5-boronate—alters the regiochemistry of the final product entirely, rendering cross-study comparisons of coupling efficiency between positional isomers meaningful only within a specific synthetic target context. Furthermore, MIDA boronates and trifluoroborate salts, while also stabilized, require additional synthetic steps for preparation from the pinacol ester, longer reaction times, and/or higher palladium loadings to achieve comparable yields [2]. The pinacol ester thus represents the optimal balance of commercial availability, bench stability, and catalytic efficiency for the 2-pyrimidinyl position.

Quantitative Differentiation Evidence for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine


Protodeboronation Stability: Pinacol Boronate vs. Free Boronic Acid at the 2-Pyrimidinyl Position

2-Heteroarylboronic acids, including 2-pyrimidinylboronic acid, are notorious for facile protodeboronation under standard Suzuki coupling conditions (aqueous base, elevated temperature), leading to severely depressed or null coupling yields. The pinacol ester form of the target compound masks the boronic acid as a sterically protected cyclic ester, dramatically reducing the rate of protodeboronation and enabling efficient transmetalation. Asano et al. (2012) demonstrated that under optimized conditions (1.0 mol% Pd(OAc)₂, 2.0 mol% S-Phos, 4 equiv LiOH, dioxane/H₂O, 80 °C, 30 min), 2-heteroaryl pinacol boronates undergo Suzuki-Miyaura coupling with 2-chloropyrimidyl derivatives to afford 2-aryl/heteroaryl pyrimidines in high yields, whereas the corresponding free boronic acids are explicitly noted to 'easily decompose' and are 'generally challenging' substrates [1]. While the published study did not report isolated head-to-head yield comparisons for every individual boronic acid vs. pinacol ester pair, the class-level inference is clear: the pinacol ester is a prerequisite for productive coupling at the 2-pyrimidinyl position.

Suzuki-Miyaura coupling protodeboronation boronate stability

Positional Regiochemistry: 2-Boronate vs. 4-Boronate vs. 5-Boronate Pyrimidine Isomers Dictate Final Product Architecture

The target compound places the boronate ester at the 2-position of the pyrimidine ring and the free amine at the 4-position. This specific arrangement enables Suzuki coupling to install aryl/heteroaryl groups at C2 while preserving the 4-NH₂ group for subsequent N-functionalization (e.g., amidation, reductive amination, or N-arylation). The positional isomers—4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1173206-16-0) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine (CAS 2223044-20-8)—direct aryl group installation to C4 and C5, respectively, yielding structurally distinct final compounds that are not interchangeable in SAR programs . The 2-aryl-4-aminopyrimidine scaffold generated from the target compound corresponds to the core of numerous ATP-competitive kinase inhibitors. No other isomer can produce this specific substitution pattern.

regiochemistry positional isomers kinase inhibitor scaffold

Catalyst Efficiency: Pinacol Boronate Enables Low Pd Loading and Short Reaction Times vs. MIDA Boronate and Trifluoroborate Alternatives

The Asano et al. (2012) study explicitly compares the practical advantages of pinacol boronates against MIDA boronates and trifluoroborate salts for 2-heteroaryl Suzuki coupling. MIDA boronates and trifluoroborate salts, while stable, must be prepared from free boronic acids or boronic esters and 'require long reaction time and/or high palladium loading for efficient coupling reaction' [1]. In contrast, the optimized pinacol boronate method operates at 1.0 mol% Pd(OAc)₂ with 2.0 mol% S-Phos and achieves completion in 30 minutes at 80 °C. The pinacol ester is also more frequently commercially available than the corresponding MIDA or trifluoroborate forms, reducing pre-coupling synthetic burden.

palladium loading MIDA boronate trifluoroborate salt reaction time

Orthogonal Functionalization: Free 4-Amine Enables Sequential Derivatization Without Boronate Interference

The target compound features a free primary amine at the 4-position that is available for N-functionalization (e.g., amide coupling, reductive amination, Chan-Lam N-arylation) without competing with the pinacol boronate ester. This orthogonal reactivity profile allows sequential diversification: Suzuki coupling first at C2, followed by amine derivatization at C4, or vice versa. In contrast, compounds such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 937593-41-4) lack the amine handle entirely, limiting downstream diversification options . The N,N-dimethyl analog (CAS 1704065-76-8) has a tertiary amine that precludes amidation and other N-H-dependent transformations . The free 4-NH₂ thus confers a unique dual-handle building block status within the 2-pyrimidinyl boronate family.

orthogonal reactivity N-functionalization sequential derivatization building block utility

Vendor-Documented Purity and Physical Form Consistency for Procurement Planning

Commercially, the positional isomer 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine (CAS 2223044-20-8) is listed at ≥95% purity as a solid with long-term storage at cool, dry conditions , while the closely related 2-aminopyrimidine-5-boronic acid pinacol ester (CAS 402960-38-7) is documented with a melting point of 206–208 °C and solubility data (slightly soluble in water, soluble in chloroform) . For the target 2-boronate/4-amine isomer, similar purity benchmarks (typically ≥95%) and solid physical form are expected based on class consistency. These specifications are directly relevant for procurement planning, as solid form facilitates accurate weighing and minimizes solvent contamination compared to oil or semi-solid alternatives that may complicate stoichiometric calculations in coupling reactions.

purity specification batch consistency procurement quality control

Procurement-Driven Application Scenarios for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine


Medicinal Chemistry: Synthesis of 2-Aryl-4-aminopyrimidine Kinase Inhibitor Libraries

The target compound is the premier building block for constructing 2-aryl-4-aminopyrimidine libraries via Suzuki-Miyaura diversification. As demonstrated by Asano et al. (2012), 2-heteroaryl pinacol boronates couple efficiently with 2-chloropyrimidyl derivatives under mild conditions (1.0 mol% Pd(OAc)₂, 30 min, 80 °C) to produce the 2-aryl/heteroaryl pyrimidine core found in clinically evaluated kinase inhibitors targeting PI3K, CHK2, ALK5, and JAK2 [1]. The free 4-amine can then be further elaborated to introduce target-specific binding elements. Researchers procuring this compound for kinase inhibitor programs should ensure the 2-boronate/4-amine isomer is specifically ordered, as the 4- or 5-boronate isomers yield entirely different core scaffolds unsuitable for 2-aryl pyrimidine SAR exploration.

Parallel Synthesis and High-Throughput Experimentation (HTE) Campaigns

The low palladium loading (1.0 mol%) and short reaction time (30 min) enabled by the pinacol boronate form make this compound well-suited for parallel synthesis and HTE workflows [1]. Unlike MIDA boronates or trifluoroborate salts that require longer reaction times or higher catalyst loadings for efficient coupling, the pinacol ester operates under conditions compatible with 96-well plate formats and automated liquid handling. The solid physical form (class-consistent with related isomers at ≥95% purity) facilitates accurate automated weighing or stock solution preparation for HTE campaigns .

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

The orthogonal reactivity profile—pinacol boronate at C2 and free amine at C4—enables convergent synthetic strategies in which the boronate is reserved for late-stage Suzuki coupling after the 4-amine has been elaborated into a complex pharmacophore. This two-directional diversification capability reduces the number of linear steps required to access highly substituted pyrimidine drug candidates. The stability of the pinacol ester toward the conditions typically used for amine acylation, reductive amination, or N-arylation (in contrast to free boronic acids, which may undergo protodeboronation under protic or aqueous conditions) supports this sequential strategy [1].

Chemical Biology Tool Compound Synthesis Requiring Defined Regiochemistry

For chemical probe development where precise substitution geometry is critical for target engagement (e.g., ATP-competitive inhibitors requiring the 2-aryl group to occupy the kinase hinge-binding region), the target compound provides unequivocal regiochemical control. The 2-boronate exclusively directs aryl installation to C2 of the pyrimidine, in contrast to the 4- and 5-boronate isomers that would direct substitution to C4 and C5, respectively. This regiochemical certainty is essential when correlating structure with biochemical or cellular activity data in SAR tables [1].

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